Use-Dependent Na⁺ Channel Inhibition: Ethyl 4-Ethoxybenzoate vs. Ethyl 4-Hydroxybenzoate
In a direct head-to-head electrophysiological study of benzocaine homologs, ethyl 4-ethoxybenzoate at 0.5 mM elicited substantial use-dependent inhibition of Na⁺ currents—up to 55% of peak Na⁺ currents were inhibited by repetitive depolarizations at 5 Hz. By contrast, ethyl 4-hydroxybenzoate at a twofold higher concentration (1 mM) produced little use-dependent inhibition, behaving similarly to benzocaine. The recovery time constant for ethyl 4-ethoxybenzoate was 4.4 s, which is significantly faster (35% shorter) than the 6.8 s observed for ethyl 4-diethylaminobenzoate, indicating a kinetically distinct binding profile [1].
| Evidence Dimension | Use-dependent Na⁺ channel inhibition at 5 Hz |
|---|---|
| Target Compound Data | Ethyl 4-ethoxybenzoate: 55% inhibition at 0.5 mM; recovery τ = 4.4 s |
| Comparator Or Baseline | Ethyl 4-hydroxybenzoate: little inhibition at 1 mM; Ethyl 4-diethylaminobenzoate: 55% inhibition at 0.15 mM; recovery τ = 6.8 s |
| Quantified Difference | Ethyl 4-ethoxybenzoate achieves equivalent maximal block at 3.3-fold higher concentration but with 1.5-fold faster recovery kinetics than ethyl 4-diethylaminobenzoate. Ethyl 4-hydroxybenzoate is essentially inactive in this assay even at 2-fold higher concentration. |
| Conditions | GH3 cells; whole-cell patch clamp; repetitive depolarizations at 5 Hz; Biophys J. 1996 |
Why This Matters
For ion channel research and local anesthetic mechanistic studies, ethyl 4-ethoxybenzoate provides a distinct pharmacological tool with intermediate potency and faster recovery kinetics, enabling experimental protocols where rapid washout and precise temporal control of channel block are required.
- [1] Quan C, Mok WM, Wang GK. Use-dependent inhibition of Na⁺ currents by benzocaine homologs. Biophys J. 1996 Jan;70(1):194-201. doi: 10.1016/S0006-3495(96)79563-2. PMID: 8770198. View Source
